3-(4-(溴甲基)苯基)异恶唑

描述

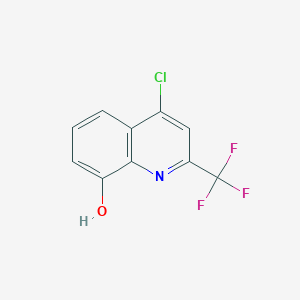

The compound "3-(4-(Bromomethyl)phenyl)isoxazole" is a brominated aromatic compound that features an isoxazole ring, which is a five-membered heterocycle containing an oxygen and a nitrogen atom. This structure is of interest due to its potential applications in pharmaceuticals and materials science. The presence of the bromomethyl group on the phenyl ring can make it a versatile intermediate for further chemical modifications.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of related compounds such as 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was performed via 1,3-dipolar cycloaddition and characterized by spectroscopic analysis . Similarly, 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles were prepared by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "3-(4-(Bromomethyl)phenyl)isoxazole".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be determined using X-ray crystallography, as seen in the study of 3-(3-Bromophenyl)-5-(4-methoxyphenyl) isoxazole, which crystallizes in a monoclinic lattice . The isoxazole ring's dihedral angles with adjacent phenyl rings can be significant for understanding the compound's conformation and reactivity.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, 3-bromomethylbenzo[d]isoxazole was used as a starting material to couple with benzenediazonium chloride, leading to the formation of new compounds . The reactivity of the bromomethyl group in "3-(4-(Bromomethyl)phenyl)isoxazole" could be explored in similar nucleophilic substitution reactions or in palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can be influenced by their molecular structure. For instance, the crystal packing, hydrogen bonding, and π-interactions can affect the compound's stability and solubility . The basicity and acidity of isoxazole compounds have been recorded, with isoxazol-5-ones showing comparable strength to carboxylic acids . These properties are essential for the compound's potential applications and behavior in different environments.

科学研究应用

互变异构和碱性

对异恶唑衍生物(如 3-(4-(溴甲基)苯基)异恶唑)的研究探索了它们的互变异构形式和碱性。研究表明,异恶唑-5-酮在溶液中可以以 CH 和 NH 形式的混合物存在,NH 形式的比例随着溶剂极性的增加而增加。这些化合物的酸度与羧酸相当,突出了它们在化学合成中和作为药理活性化合物开发中的中间体的潜在用途 (Boulton 和 Katritzky,1961)。

环加成反应

源自 3-(4-(溴甲基)苯基)异恶唑等化合物的邻醌二甲烷的异恶唑类似物已被用于环加成反应。这些反应是合成复杂有机化合物的基础,可能产生新的材料或药物。原位生成这些类似物并用亲二烯体捕获它们为创建具有多种应用的新型环状化合物开辟了途径 (Mitkidou 和 Stephanidou-Stephanatou,1990)。

杂环合成

与 3-(4-(溴甲基)苯基)异恶唑密切相关的化合物,如 3-溴甲基苯并[d]异恶唑,已被用于杂环化合物的合成。这些方法对于创建具有潜在生物活性的化合物至关重要,扩大了药物发现和开发的工具箱。探索它们与各种试剂的化学行为进一步强调了异恶唑衍生物在合成化学中的多功能性 (Mohareb 等人,1990)。

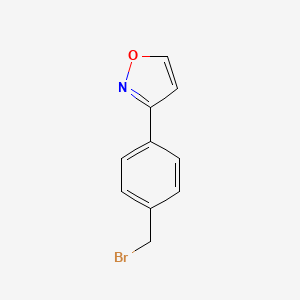

基于异恶唑的液晶

异恶唑衍生物已被研究其在液晶技术中的潜在用途。基于 3,5-二取代异恶唑(包括与 3-(4-(溴甲基)苯基)异恶唑相关的异恶唑)的不对称液晶化合物的合成表明,这些化合物具有表现出液晶行为的能力,如近晶 C、近晶 A 和向列相。这表明在显示器和光学器件中具有潜在应用,突出了异恶唑衍生物在传统化学合成之外的多样化用途 (Vieira 等人,2009)。

安全和危害

未来方向

属性

IUPAC Name |

3-[4-(bromomethyl)phenyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c11-7-8-1-3-9(4-2-8)10-5-6-13-12-10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOYXVWQKCZGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595389 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Bromomethyl)phenyl)isoxazole | |

CAS RN |

169547-67-5 | |

| Record name | 3-[4-(Bromomethyl)phenyl]-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(2-furyl)-1-methyl-1H-pyrazol-3-yl]methanol](/img/structure/B1342230.png)

![N,N-dimethyl-2-{4-[(methylamino)methyl]phenoxy}ethanamine](/img/structure/B1342238.png)

![Tert-butyl 4-[4-(methoxycarbonyl)-2-oxo-1-pyrrolidinyl]tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B1342247.png)

![1-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B1342248.png)